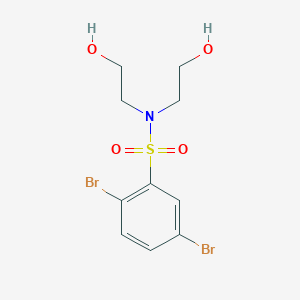
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIP is a sulfonamide derivative that has been synthesized through a straightforward method and has shown promising results in various studies.
作用機序
The mechanism of action of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins in cells. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
One advantage of using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ease of synthesis, which allows for large-scale production. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide. One direction is the further investigation of its potential use as an anti-inflammatory agent and anticancer agent. Another direction is the investigation of its potential use as a herbicide and pesticide. Additionally, further research could be conducted on the synthesis of novel materials using 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide as a building block.
合成法
The synthesis of 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-butoxy-3-isopropylbenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction yields 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a high yield.
科学的研究の応用
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has shown promising results as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been studied for its potential use as an anticancer agent, as it induces apoptosis in cancer cells.
In agriculture, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use as a herbicide, as it inhibits the growth of various weed species. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has also been studied for its potential use as a pesticide, as it shows insecticidal activity against various insect species.
In materials science, 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use as a building block for the synthesis of novel materials. 4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
特性
製品名 |
4-butoxy-3-isopropyl-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C18H24N2O3S |
分子量 |
348.5 g/mol |
IUPAC名 |
4-butoxy-3-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-11-23-18-9-8-16(12-17(18)14(2)3)24(21,22)20-15-7-6-10-19-13-15/h6-10,12-14,20H,4-5,11H2,1-3H3 |
InChIキー |
BMIDVIKRIBQHSX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C |
正規SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)












